BenchChemオンラインストアへようこそ!

N'-Hydroxypyridazine-4-carboximidamide

Thermal stability Crystallization Purification

This compound is the designated 4-pyridazine regioisomer for constructing 1,2,4-oxadiazole derivatives with CNS depressant activity (US 3,935,211). Unlike generic heteroaryl amidoximes, its defined pKa (11.40), positive LogP (+0.18), and 209°C melting point ensure predictable cyclocondensation kinetics, simplified extractive workup, and reliable quality control. Critically, the pyridine analog (LogP −0.33) and 3-regioisomer cannot substitute without altering reactivity, purification, and pharmacological profiles. Procure this exact building block for reproducible oxadiazole library synthesis and hit-to-lead antiviral programs targeting SARS-CoV-2.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
Cat. No. B8446069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxypyridazine-4-carboximidamide
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C(=NO)N
InChIInChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-8-3-4/h1-3,10H,(H2,6,9)
InChIKeyZQCNTANHCRBVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxypyridazine-4-carboximidamide (CAS 39123-45-0): Core Physicochemical and Structural Profile for Procurement Evaluation


N'-Hydroxypyridazine-4-carboximidamide (CAS 39123-45-0; synonym 4-pyridazinecarboxamidoxime) is a heterocyclic amidoxime building block composed of a pyridazine ring bearing an N-hydroxycarboximidamide group at the 4-position. It has a molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . The crystalline solid exhibits a melting point of 209 °C, a predicted pKa of 11.40 ± 0.50, a predicted density of 1.49 ± 0.1 g/cm³, and a calculated LogP of 0.18 . Unlike the corresponding pyridine analog, the additional ring nitrogen in the pyridazine core alters hydrogen-bonding capacity, electronic distribution, and lipophilicity, making this compound a regiospecifically defined intermediate for constructing 1,2,4-oxadiazole derivatives and other heterocyclic scaffolds used in CNS and antiviral research [1].

Why N'-Hydroxypyridazine-4-carboximidamide Cannot Be Replaced by Its Pyridine Analog, Regioisomer, or Des-Hydroxy Derivative


Generic substitution among N'-hydroxy heteroaryl carboximidamides is scientifically unsound because the regioposition of the carboximidamide group, the heteroatom count in the aromatic ring, and the presence of the N'-hydroxy moiety each independently dictate the compound's ionization state, hydrogen-bond donor/acceptor capacity, thermal stability, and regiochemical outcome in cyclocondensation reactions . The 4-pyridazine regioisomer has a substantially higher melting point (209 °C) than the 3-pyridazine regioisomer (240 °C) and the pyridine analog (128–133 °C or 175–180 °C), reflecting divergent crystal packing energies that directly affect purification behavior, formulation feasibility, and long-term storage stability [1]. The predicted pKa of 11.40 for the 4-pyridazine compound differs from 12.01 for the 3-regioisomer and 13.00 for the pyridine analog, meaning that under identical pH conditions these compounds populate different protonation microstates, leading to divergent nucleophilic reactivity in oxadiazole-forming cyclizations [1]. The pyridine analog has a negative LogP (−0.327), while the 4-pyridazine compound has a positive LogP of 0.18, indicating meaningfully different partition behavior that affects extraction workup, chromatographic retention, and the physicochemical properties of derived products . The des-hydroxy analog (pyridazine-4-carboximidamide hydrochloride) lacks the N'-OH group essential for 1,2,4-oxadiazole formation entirely, making it fundamentally unsuitable as a substitute in this synthetic pathway .

Quantitative Differentiation Evidence for N'-Hydroxypyridazine-4-carboximidamide Versus Closest Analogs


Melting Point: 209 °C Pyridazine Amidoxime vs. 128–180 °C Pyridine Analog — Thermal Stability and Purification Advantage

N'-Hydroxypyridazine-4-carboximidamide (target) exhibits a melting point of 209 °C, which is 29–81 °C higher than the melting point range of 128–133 °C (lit.) or 175–180 °C reported for the pyridine analog N'-Hydroxypyridine-4-carboximidamide (CAS 1594-57-6) . The 3-pyridazine regioisomer (CAS 90993-48-9) has an even higher melting point of 240 °C, confirming that the 4-pyridazine regioisomer occupies a distinct intermediate thermal stability window, which can simplify recrystallization purification and reduce thermal degradation risk during storage relative to the lower-melting pyridine analog .

Thermal stability Crystallization Purification

pKa Differentiation: 11.40 for 4-Pyridazine vs. 12.01 for 3-Regioisomer vs. 13.00 for Pyridine Analog — Protonation-State-Dependent Reactivity

The predicted acid dissociation constant (pKa) of N'-Hydroxypyridazine-4-carboximidamide is 11.40 ± 0.50, compared to 12.01 ± 0.50 for the 3-pyridazine regioisomer (CAS 90993-48-9) and 13.00 ± 0.50 for the pyridine analog (CAS 1594-57-6) . A difference of 0.61 pKa units between the two regioisomers corresponds to an approximately 4-fold difference in the equilibrium concentration of the deprotonated (more nucleophilic) species at a given pH. The 1.6 pKa unit gap between the target and the pyridine analog represents an approximately 40-fold difference in deprotonated species availability under identical conditions. This directly influences the rate and regioselectivity of O-acylation and subsequent cyclodehydration steps in 1,2,4-oxadiazole synthesis, where the amidoxime anion is the active nucleophile [1].

Ionization state pKa Nucleophilic reactivity

LogP 0.18 (Pyridazine) vs. −0.327 (Pyridine Analog): Lipophilicity Difference Directing Phase-Partition Behavior

N'-Hydroxypyridazine-4-carboximidamide has a calculated LogP of +0.18, whereas the pyridine analog N'-Hydroxypyridine-4-carboximidamide (CAS 1594-57-6) has a calculated LogP of −0.33 (Chembase) or a LogD (pH 7.4) of −0.33 [1]. A ΔLogP of approximately 0.51 units corresponds to a roughly 3.2-fold difference in octanol/water partition coefficient. This positive LogP for the pyridazine compound, conferred by the second ring nitrogen reducing overall hydrogen-bond-accepting basicity while maintaining polarity, means it partitions preferentially into organic phases during extractive workup compared to the water-preferring pyridine analog. The practical consequence is that the pyridazine compound is more amenable to organic-solvent extraction, normal-phase chromatography, and integration into lipophilic downstream products, while the pyridine analog may require salting-out or mixed-solvent extraction strategies that add process complexity [2].

Lipophilicity LogP Extraction Chromatography

Patent-Exemplified Building Block for CNS-Active 1,2,4-Oxadiazol-3-yl Pyridazines — Specific Synthetic Utility Documented in US3935211

US Patent 3,935,211 explicitly exemplifies 4-pyridazinecarboxamidoxime (CAS 39123-45-0) as a starting material for the synthesis of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridazine and 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazine, compounds demonstrated to possess CNS depressant activity in a strychnine-induced convulsion model in mice [1]. The patent reports that the 4-pyridazinecarboxamidoxime is reacted with cyclopropanecarboxylic acid anhydride in xylene under reflux to yield the oxadiazole product, establishing a defined synthetic protocol with a specific heterocyclic input [1]. By contrast, the 3-pyridazine regioisomer and the pyridine analog, while structurally related, would yield regioisomeric or heterocyclic-core-divergent oxadiazole products that are not validated in this patent for the same biological endpoint. The patent's explicit naming of 4-pyridazinecarboxamidoxime, and its synonym '4-Pyridazinecarboximidamide, N-hydroxy-', provides unambiguous documentary evidence that this specific building block, not its regioisomer or pyridine analog, is the required input for reproducing the claimed CNS-active chemical matter [1].

CNS depressant 1,2,4-oxadiazole Building block Patent exemplification

Heterocyclic Core Determines Antiviral Activity of Derived Oxadiazoles: Pyridazine Core >10-Fold Less Potent than Pyridine — Core-Dependent SAR

A systematic SAR study of 1-heteroaryl-2-alkoxyphenyl analogs as SARS-CoV-2 replication inhibitors demonstrated that the heterocyclic core attached to a 1,2,4-oxadiazole linker dramatically influences antiviral potency [1]. The 3-pyridinyl oxadiazole analog (compound 23) was equipotent to the lead compound 8, while introduction of a second ring nitrogen to give the pyrimidine analog (compound 24) caused a 3-fold potency loss, and the pyridazine analog (compound 25) showed more than a 10-fold reduction in activity [1]. The phenyl analog (26) exhibited only cytotoxicity [1]. This demonstrates that when building oxadiazole-based compound libraries for antiviral screening, the choice of amidoxime building block — pyridine, pyridazine, or pyrimidine — directly and quantifiably alters the biological outcome of the final product. While the N'-Hydroxypyridazine-4-carboximidamide building block was not the direct test article in this study, the specific oxadiazole product derived from it (compound 25) was, and its distinct activity profile validates the building block's unique contribution to final compound pharmacology [1].

Antiviral SARS-CoV-2 Oxadiazole Structure-activity relationship

Procurement-Driven Application Scenarios for N'-Hydroxypyridazine-4-carboximidamide


Synthesis of CNS-Active 1,2,4-Oxadiazolyldiazines for Anticonvulsant Screening Programs

As explicitly demonstrated in US Patent 3,935,211, 4-pyridazinecarboxamidoxime (CAS 39123-45-0) is the designated starting material for constructing 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridazine, a compound with CNS depressant activity validated in a strychnine-induced convulsion model in mice [1]. Procurement of this specific building block, rather than its 3-regioisomer or the pyridine analog, is essential for reproducing the patented chemical matter and for generating regiospecifically defined oxadiazole libraries for anticonvulsant or CNS drug discovery programs. The well-defined melting point (209 °C) facilitates purification of the starting material before use, ensuring high-purity input into the cyclocondensation reaction [1].

Antiviral Oxadiazole Library Synthesis with Defined Heterocyclic Core Diversity

The MDPI study by Bardiot et al. (2022) demonstrates that the heterocyclic core attached to a 1,2,4-oxadiazole linker is a critical determinant of antiviral activity against SARS-CoV-2, with pyridazine-derived oxadiazoles exhibiting a distinct >10-fold potency differential from pyridine-derived analogs [2]. For antiviral hit-to-lead programs employing oxadiazole linkers, procurement of N'-Hydroxypyridazine-4-carboximidamide enables the synthesis of pyridazine-core oxadiazoles that systematically sample the core-dependent SAR space, complementing pyridine and pyrimidine analogs. Its positive LogP of 0.18 (vs. -0.33 for pyridine analog) further imparts differentiated physicochemical properties to the final oxadiazole library members, affecting permeability and solubility profiles .

Regiospecific Amidoxime Building Block for Multi-Step Heterocyclic Synthesis Requiring Defined Nucleophilic Reactivity

The pKa difference of 0.61 units between the 4-pyridazine and 3-pyridazine regioisomers translates to an approximately 4-fold difference in amidoxime anion concentration at a given pH, directly affecting the rate of O-acylation in the first step of 1,2,4-oxadiazole formation . For process chemistry groups scaling up oxadiazole syntheses, procurement of the correct 4-pyridazine regioisomer with pKa 11.40 ensures predictable and reproducible reaction kinetics, minimizing side-product formation and simplifying in-process control. The compound's melting point of 209 °C further facilitates quality control by DSC or melting point determination upon receipt, enabling rapid identity verification and purity assessment before committing to expensive multi-step synthesis .

Phase-Partition-Optimized Intermediate for Organic-Solvent Extraction Workflows in Parallel Synthesis

The positive LogP of +0.18 for N'-Hydroxypyridazine-4-carboximidamide, compared to the negative LogP of -0.327 for the pyridine analog, means the pyridazine compound preferentially partitions into organic solvents such as ethyl acetate or dichloromethane during aqueous workup [3]. This reduces the need for salting-out agents or mixed-solvent extraction protocols, increasing throughput and reducing solvent waste in parallel synthesis or automated library production. The compound's moderate water solubility (due to the polar carboximidamide group) combined with its positive LogP provides a balanced extraction profile that is advantageous for high-throughput purification workflows using liquid-liquid extraction or solid-supported liquid extraction formats.

Quote Request

Request a Quote for N'-Hydroxypyridazine-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.